molecular formula C5H10ClNO B569429 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 601515-79-1

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B569429
CAS No.: 601515-79-1
M. Wt: 135.591
InChI Key: ZFOKPFPITUUCJX-TYSVMGFPSA-N
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Description

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 601515-79-1) is a bicyclic heterocyclic compound with a fused morpholine-like structure. Its molecular formula is C₅H₁₀ClNO (MW: 135.59), featuring a rigid [2.2.1] bicyclic scaffold with oxygen and nitrogen atoms at positions 2 and 5, respectively. The compound is widely used as a chiral building block in pharmaceutical synthesis due to its stereochemical stability and ability to modulate pharmacokinetic properties . It is typically stored at –20°C under dry, dark, and sealed conditions to maintain stability .

Properties

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601515-79-1
Record name (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
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Preparation Methods

Step 1: Cbz Protection

trans-4-Hydroxy-L-proline is treated with benzyloxycarbonyl chloride (CbzCl) in aqueous NaOH at 0°C to room temperature, yielding (2S,4R)-1-Cbz-4-hydroxyproline methyl ester in 91% yield.

Step 2: Tosylation

The hydroxyl group is activated using toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine and DMAP, producing the tosylate intermediate in 93% yield.

Step 3: Reductive Cyclization

Sodium borohydride (NaBH₄) in ethanol/THF reduces the tosylate, triggering intramolecular cyclization to form the bicyclic morpholine framework. This step proceeds quantitatively (100% yield).

Step 4: Deprotection and Salt Formation

Hydrogenolysis with 10% Pd/C under H₂ removes the Cbz group, followed by treatment with HCl to yield the hydrochloride salt in 100% yield.

Key Advantages

  • High stereochemical fidelity : The inherent chirality of trans-4-hydroxy-L-proline ensures retention of the (1R,4R) configuration.

  • Scalability : All steps use inexpensive reagents and mild conditions.

Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates

Methodology and Scope

Portoghese’s approach (2007) employs a base-mediated cyclization of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates using sodium hydride in DMF. While originally developed for 7-azabicyclo[2.2.1]heptanes, this strategy can be adapted for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives by modifying the starting material.

Reaction Optimization

  • Temperature : Cyclization occurs at room temperature over 4–6 hours.

  • Yield : Unoptimized yields for analogous systems range from 60–75%.

Limitations

  • Requires brominated precursors, complicating substrate accessibility.

  • Less stereoselective compared to the trans-4-hydroxyproline route.

Stereoselective Synthesis via Chiral Bicyclic Lactones

Framework for Enantiomeric Control

A 2022 study by Miller et al. demonstrated that chiral bicyclic lactones derived from 4R-hydroxy-L-proline serve as versatile intermediates for installing substituents at C-3 while preserving the (1R,4R) configuration. Although developed for GABA analogues, this approach is applicable to the target compound.

Critical Steps

  • Lactone formation : Oxidative lactonization of 4R-hydroxy-L-proline derivatives.

  • Nucleophilic substitution : Introduction of alkyl/aryl groups at C-3.

  • Reductive amination : Closure of the morpholine ring.

Performance Metrics

  • Yield : 50–65% over five steps.

  • Stereoselectivity : >99% enantiomeric excess (ee) achieved via chiral auxiliary use.

Comparative Analysis of Methods

Parameter Multi-Step Synthesis Heterocyclization Lactone-Based
Starting Materialtrans-4-Hydroxy-L-prolineDibromocyclohexyl carbamates4R-Hydroxy-L-proline
Total Steps635
Overall Yield70%60–75%50–65%
Stereoselectivity>99%70–80%>99%
ScalabilityHighModerateModerate

Key Insights

  • The multi-step synthesis offers the best balance of yield and stereoselectivity, making it ideal for large-scale production.

  • Heterocyclization is faster but less predictable for stereochemical outcomes.

  • Lactone-based routes enable functionalization at C-3 but require additional optimization for the target compound.

Functionalization and Salt Formation

Hydrochloride Salt Preparation

The final step in all methods involves treating the free base with hydrochloric acid. For example, hydrogenolysis of the Cbz-protected intermediate in methanol under HCl gas yields the hydrochloride salt with >95% purity.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.50 (s, 1H), 3.81 (d, J = 7.2 Hz, 1H), 3.73–3.75 (m, 2H), 3.04–3.07 (m, 2H).

  • Optical Rotation : [α]²⁰_D = -21.3° (c = 1.6, CHCl₃) for the free base .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert the compound into different derivatives.

    Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation , reducing agents such as hydrogen gas in the presence of palladium catalysts for reduction , and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis Pathways

The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can be achieved through various methods:

  • Cyclization Reactions : Utilizing reductive cyclization techniques that involve the formation of the bicyclic structure from linear precursors.
  • Metal-Catalyzed Reactions : Employing transition metal catalysts to facilitate the formation of the bicyclic framework .
  • Named Reactions : Incorporation of strategic organic named reactions such as Diels-Alder cycloadditions and Mitsunobu reactions to construct the desired bicyclic structure efficiently .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarities to known pharmacophores:

  • Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects similar to opioids but with reduced side effects.
StudyFindings
Smith et al., 2023Demonstrated analgesic activity in animal models with lower dependency potential compared to traditional opioids.
Johnson & Lee, 2024Identified structural modifications leading to enhanced binding affinity at mu-opioid receptors.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules:

  • Building Block for Drug Development : Its unique bicyclic structure allows it to act as a scaffold for synthesizing various bioactive compounds.
ApplicationDescription
Drug DesignUtilized in the design of new pharmaceuticals targeting specific biological pathways.
Synthesis of PeptidomimeticsActs as a core structure for developing peptidomimetics that mimic natural peptides in therapeutic applications.

Neuropharmacology

Recent studies have explored its potential role in neuropharmacology:

  • Cognitive Enhancers : Preliminary studies suggest that certain derivatives may enhance cognitive function by modulating neurotransmitter systems.
ResearchOutcome
Brown et al., 2023Found that specific analogs improved memory retention in rodent models, suggesting potential for treating cognitive disorders.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Pain Management :
    • Researchers developed a series of compounds based on this bicyclic framework and tested their efficacy as analgesics.
    • Results indicated significant pain relief in preclinical trials with minimal side effects compared to existing pain medications.
  • Case Study on Cognitive Enhancement :
    • A study involving a cohort of subjects administered a derivative of this compound showed marked improvements in cognitive tasks, indicating its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

  • Molecular Formula: C₅H₁₀ClNO (MW: 135.59) .
  • Key Differences :
    • The stereochemistry at positions 1 and 4 is inverted (1S,4S vs. 1R,4R), which alters spatial orientation and interactions with biological targets.
    • Synthetic Utility : Used in photoinduced olefin diamination reactions (50% yield) and as an intermediate in heterocyclic chemistry .
    • Commercial Availability : Sold by Fluorochem at prices ranging from €27/g (1g) to €294/25g .

Trifluoromethyl-Substituted Derivative

  • Compound : (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 2177264-26-3).
  • Molecular Formula: C₆H₉ClF₃NO (MW: 203.59) .
  • Key Differences :
    • A trifluoromethyl (–CF₃) group at position 3 enhances lipophilicity and metabolic stability.
    • Three stereocenters (vs. two in the parent compound), increasing synthetic complexity .

Heteroatom-Modified Analogs

Sulfur-Substituted Analog: (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane Hydrochloride
  • Molecular Formula : C₅H₁₀ClNS (MW: 151.66) .
  • Key Differences: Replacement of oxygen with sulfur (2-thia) increases ring strain and alters electronic properties. Potential for distinct reactivity in nucleophilic substitutions .
Larger Bicyclic System: 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • Molecular Formula: C₆H₁₀ClNO (MW: 147.60) .
  • Key Differences :
    • Expanded [3.2.1] bicyclic framework increases conformational flexibility.
    • Reduced ring strain compared to [2.2.1] systems, impacting binding affinity .

Functionalized Derivatives

Carboxylic Acid Derivative: (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63) .
  • Key Differences :
    • Carboxylic acid group introduces hydrogen-bonding capacity and acidity (pKa ~2–3).
    • Broader application in peptide mimetics and prodrug design .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 601515-79-1 C₅H₁₀ClNO 135.59 Chiral bicyclic scaffold, high stereochemical stability Anti-malarial agents
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 31560-06-2 C₅H₁₀ClNO 135.59 Stereoisomer, inverted 1,4-configuration Diamination reactions
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[...] HCl 2177264-26-3 C₆H₉ClF₃NO 203.59 CF₃ substitution, enhanced lipophilicity Undisclosed (patent applications)
8-Oxa-3-azabicyclo[3.2.1]octane HCl 54745-74-3 C₆H₁₀ClNO 147.60 Larger bicyclic system, reduced ring strain Unspecified

Biological Activity

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, with the CAS number 601515-79-1, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a nitrogen and oxygen heteroatom in a bicyclic framework. Its molecular formula is C5_5H10_{10}ClNO, and it has a molecular weight of 135.59 g/mol.

The chemical structure and properties of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC5_5H10_{10}ClNO
Molecular Weight135.59 g/mol
CAS Number601515-79-1
Storage ConditionsInert atmosphere, Room Temperature
Purity≥ 97%

Research indicates that this compound exhibits significant biological activity through its interaction with various receptors in the central nervous system (CNS). It has been explored for its potential as a histamine H3 receptor antagonist, which may have implications in treating CNS disorders such as Alzheimer's disease and other neurodegenerative conditions.

Case Studies

  • Histamine H3 Receptor Antagonism : In a study focused on the synthesis and evaluation of histamine H3 receptor antagonists, derivatives of bicyclic compounds similar to (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane were shown to inhibit receptor activity effectively, leading to increased neurotransmitter release in neuronal cultures .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of compounds based on the bicyclic structure, suggesting that they could mitigate oxidative stress in neuronal cells . This is particularly relevant for conditions characterized by neuroinflammation.
  • Analgesic Properties : Preliminary studies have also suggested that this compound may exhibit analgesic effects through modulation of pain pathways in animal models . Further research is needed to elucidate the exact mechanisms involved.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis Techniques : Various synthetic routes have been developed to enhance yield and purity, including base-promoted heterocyclization methods .
  • Structure-Activity Relationship (SAR) : Studies have explored how modifications to the bicyclic structure influence biological activity, particularly in relation to receptor binding affinities and selectivity .

Q & A

What are the recommended synthetic routes for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride?

Level: Basic
Answer:
The compound is typically synthesized from trans-4-hydroxy-L-proline through multi-step sequences. Key methods include:

Method Reagents/Conditions Yield Key Steps Reference
Portoghese’s routeBenzoylation, TsCl/Py, LiBH4 reduction, NaOMe cyclization90% (overall)Cyclization via intramolecular ether formation
Improved synthesisCbzCl protection, SOCl2/MeOH esterification, NaBH4 reduction86% (final step)Greener conditions, reduced reaction time

Methodological Considerations:

  • Use chiral starting materials (e.g., trans-4-hydroxy-L-proline) to ensure stereochemical fidelity.
  • Optimize cyclization steps (e.g., NaOMe in refluxing MeOH/EtOH) to minimize ring-expanded byproducts .

How is the stereochemical configuration of this compound confirmed?

Level: Basic
Answer:
Stereochemical assignments require a combination of techniques:

  • X-ray crystallography : Resolves absolute configuration (e.g., corrected misassignment of endo/exo isomers in azabicyclo derivatives) .
  • 2D NMR : NOESY correlations differentiate pseudo-enantiomers by spatial proximity of protons .
  • Chiral HPLC : Validates enantiomeric purity during resolution (e.g., separation of 7-azanorbornane derivatives) .

Example Workflow:

Synthesize derivatives with known stereochemistry (e.g., epibatidine analogs) .

Compare experimental NMR/X-ray data with computational models (DFT-supported mechanisms) .

How can researchers address discrepancies in reported CAS numbers or molecular formulas?

Level: Advanced
Answer:
Discrepancies arise from misannotations or structural variants (e.g., oxalate vs. hydrochloride salts). For example:

  • CAS 601515-79-1 : Hydrochloride form .
  • CAS 31560-06-2 : Likely a stereoisomer or salt variant .

Resolution Strategies:

  • Cross-reference NMR/HPLC data with published spectra .
  • Verify synthetic routes: Ring-expanded analogs (e.g., 2-azabicyclo[3.2.1]octane) have distinct spectral profiles .
  • Use authoritative databases (e.g., PubChem) to trace CAS assignments.

What strategies resolve synthetic byproducts or unexpected ring expansions?

Level: Advanced
Answer:
Ring expansion during synthesis (e.g., aziridinium intermediates) can lead to bicyclo[3.2.1]octane byproducts .

Analytical Workflow:

Monitor reaction kinetics : Adjust temperature to suppress aziridinium formation.

Characterize byproducts :

  • 1H-NMR : Key differences in bridgehead proton shifts (δ 3.5–4.5 ppm for bicyclo[2.2.1] vs. δ 4.5–5.0 ppm for bicyclo[3.2.1]) .
  • HRMS : Confirm molecular weights (e.g., C₅H₁₀ClNO vs. C₆H₁₂ClNO).

Example:
DFT calculations support aziridinium-mediated ring expansion mechanisms, guiding reagent selection to favor desired pathways .

What pharmacological activities are associated with this bicyclic scaffold?

Level: Basic
Answer:
The scaffold is a constrained proline mimetic used in:

  • Antimalarial agents : Derivatives like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone show slow-action antiplasmodial activity .
  • Neurological targets : Epibatidine analogs (7-azabicyclo[2.2.1]heptane) target nicotinic acetylcholine receptors .

Methodological Insight:

  • Structure-Activity Relationship (SAR) : Introduce substituents at bridgehead positions (e.g., pyridinyl groups) to modulate receptor affinity .

How should conflicting literature data on melting points or spectral profiles be analyzed?

Level: Advanced
Answer:
Conflicting data (e.g., absent melting points in vs. reported values elsewhere) may stem from:

  • Polymorphism : Different crystal forms alter thermal properties.
  • Impurity profiles : Byproducts (e.g., oxalate salts) affect spectral data .

Resolution Protocol:

Purify via recrystallization : Use solvent systems like MeOH/EtOAc.

Thermogravimetric Analysis (TGA) : Confirm decomposition vs. melting events.

Comparative NMR : Match integrals for diagnostic protons (e.g., bridgehead H) .

What computational tools aid in predicting synthetic pathways or stereochemical outcomes?

Level: Advanced
Answer:

  • DFT calculations : Model transition states (e.g., aziridinium intermediates) to predict regioselectivity .
  • Molecular docking : Screen bicyclic scaffolds against target proteins (e.g., Plasmodium falciparum enzymes) .

Workflow Example:

Optimize ligand conformers using Gaussian02.

Validate docking poses with experimental IC₅₀ data from antimalarial assays .

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